

Technical Guide: Solubility and Applications of Bromocresol Purple Sodium Salt

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Compound of Interest

Compound Name: Bromocresol purple (sodium salt)

Cat. No.: B10822990

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the solubility of Bromocresol Purple (BCP) Sodium Salt in water and ethanol. It includes quantitative solubility data, detailed experimental protocols for solubility determination based on standard methodologies, and outlines workflows for its primary applications as a pH indicator and in colorimetric protein assays. This guide is intended to serve as a practical resource for laboratory professionals requiring precise and reliable data for experimental design and execution.

Core Properties of Bromocresol Purple Sodium Salt

Bromocresol Purple Sodium Salt (CAS: 62625-30-3) is the monosodium salt of 5',5''-dibromo-o-cresolsulfonephthalein. It is a widely used pH indicator and biological stain. In solution, its color transitions from yellow at pH 5.2 to a distinct purple at pH 6.8.^{[1][2]} This property makes it highly valuable in microbiology for culture media and in analytical chemistry.^[1] Furthermore, its ability to bind with proteins, particularly albumin, allows for its use in quantitative biochemical assays.^{[3][4][5]}

Quantitative Solubility Data

The solubility of a compound is a critical parameter for preparing stock solutions, designing assays, and in formulation development. The solubility of Bromocresol Purple Sodium Salt has

been established in two common laboratory solvents, water and ethanol. The data is summarized in the table below.

Solvent	Solubility (% w/v)	Solubility (g/L)	Solubility (mg/mL)	Reference(s)
Water	8%	80	80	[1] [2] [6] [7]
Ethanol	2%	20	20	[1] [2] [6] [7]

Table 1: Quantitative Solubility of Bromocresol Purple Sodium Salt

It is noted that while the sodium salt form is readily soluble in water, the free acid form of Bromocresol Purple is practically insoluble in water but soluble in alcohol.[\[8\]](#)[\[9\]](#)

Experimental Protocol: Solubility Determination

The following protocol describes the Saturation Shake-Flask Method, a reliable and widely recognized procedure for determining the thermodynamic solubility of a solid compound. This method is consistent with the OECD Test Guideline 105 for substances with solubility greater than 10^{-2} g/L.[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

3.1 Objective: To determine the saturation concentration (solubility) of Bromocresol Purple Sodium Salt in a specified solvent (e.g., deionized water, 95% ethanol) at a controlled temperature.

3.2 Materials:

- Bromocresol Purple Sodium Salt powder
- Solvent (Deionized Water or Ethanol)
- Glass flasks or vials with airtight stoppers (e.g., 50 mL)
- Thermostatic shaker or orbital shaker in a temperature-controlled incubator
- Analytical balance

- Centrifuge capable of temperature control
- Syringe filters (e.g., 0.22 μm)
- UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

3.3 Methodology:

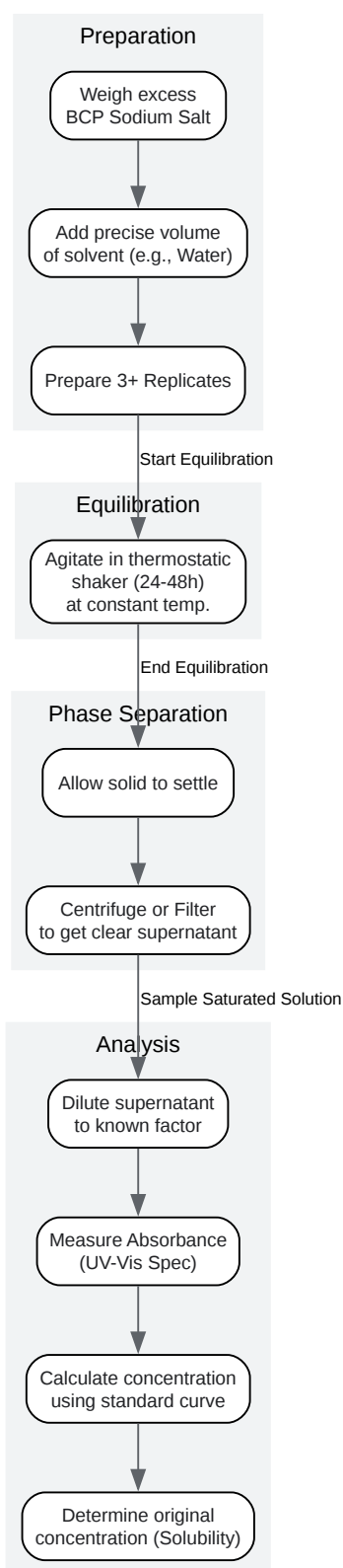
- Preparation:
 - Set the thermostatic shaker to the desired experimental temperature (e.g., 25°C).
 - Prepare a series of calibration standards of BCP Sodium Salt in the chosen solvent, with concentrations well below the expected saturation point.
 - Generate a standard curve by measuring the absorbance of the standards at the compound's λ_{max} (approximately 590 nm in alkaline solution) and plotting absorbance versus concentration.^[3]
- Equilibration:
 - Add an excess amount of BCP Sodium Salt powder to at least three separate flasks. An excess is critical to ensure a saturated solution is formed.^[13]
 - Add a precise volume of the solvent to each flask.
 - Securely seal the flasks and place them in the thermostatic shaker.
 - Agitate the flasks at a constant speed for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.^{[1][13]}
- Phase Separation:
 - After equilibration, remove the flasks from the shaker. Allow them to stand at the test temperature for a short period to let the excess solid settle.

- To separate the undissolved solid from the saturated solution, use one of the following methods:
 - Centrifugation: Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at the test temperature until a clear supernatant is obtained.[\[1\]](#)[\[11\]](#)
 - Filtration: Draw the supernatant using a syringe and pass it through a syringe filter. Discard the initial portion of the filtrate to avoid adsorption effects.[\[14\]](#)
- Analysis:
 - Carefully take an aliquot of the clear supernatant (the saturated solution).
 - Perform a precise dilution of the aliquot with the solvent to bring its concentration within the linear range of the standard curve.
 - Measure the absorbance of the diluted sample using the UV-Vis Spectrophotometer.
- Calculation:
 - Using the standard curve equation, calculate the concentration of the diluted sample.
 - Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound.
 - The results from the replicate flasks should be in close agreement.

Visualization of Workflows

4.1 Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the Shake-Flask method for determining solubility.

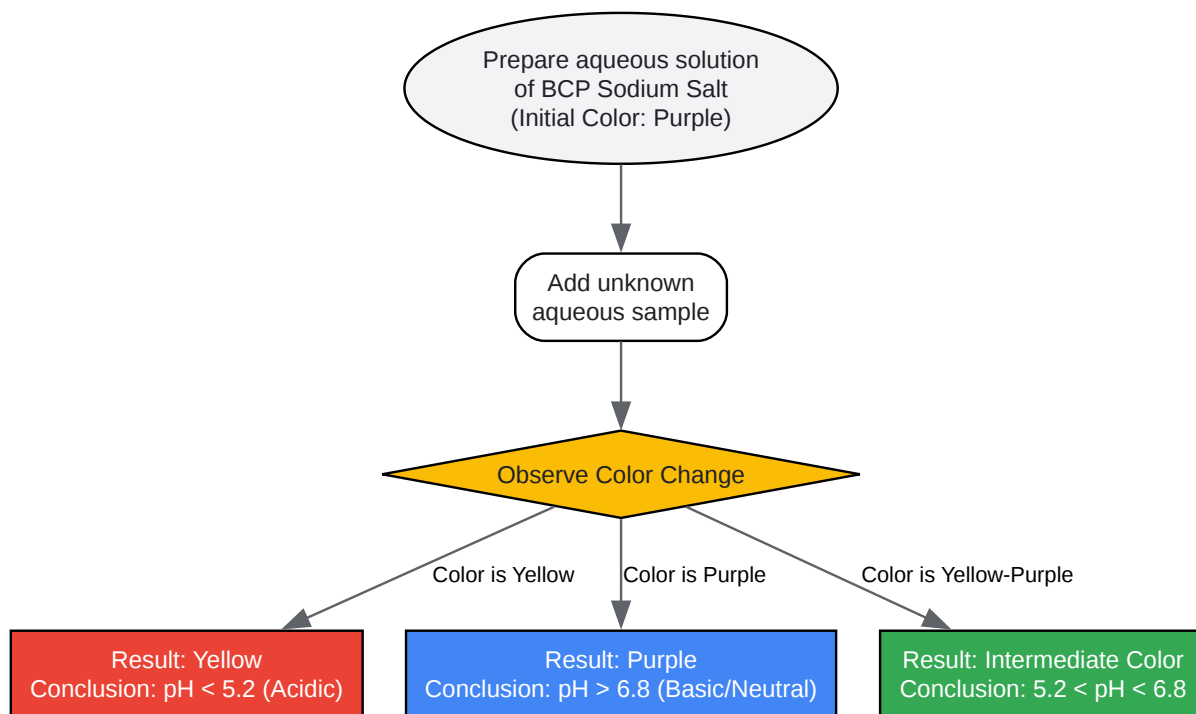


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Diagram 1: Workflow for the Shake-Flask Solubility Method.

4.2 Logical Workflow for pH Indication

This diagram shows the process of using BCP Sodium Salt to determine the pH range of an unknown sample.

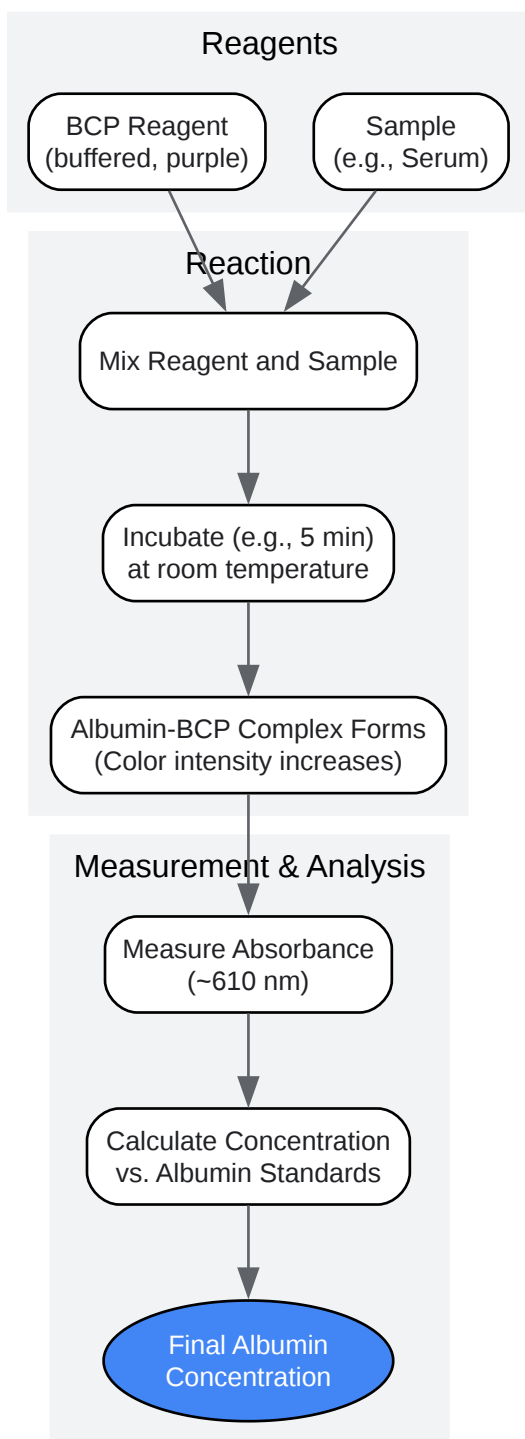


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Diagram 2: Process flow for pH determination using BCP.

4.3 Workflow for Albumin Quantification Assay

This diagram illustrates the principle behind using BCP for a colorimetric serum albumin assay.



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Diagram 3: Workflow for BCP-based albumin quantification.

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